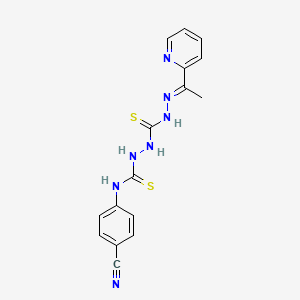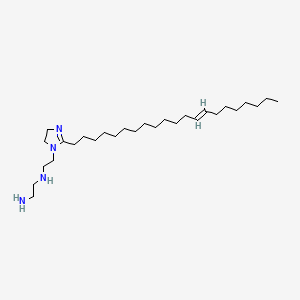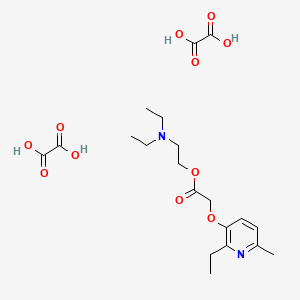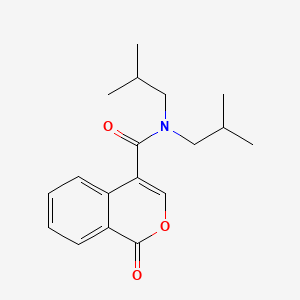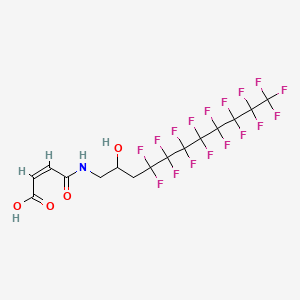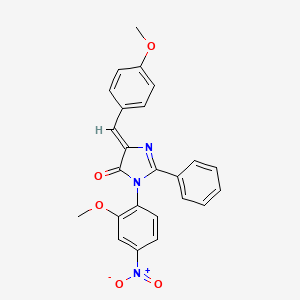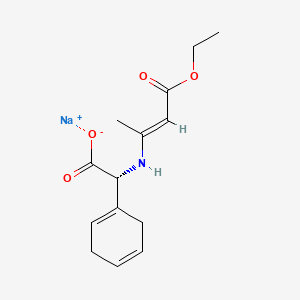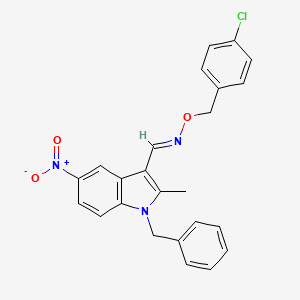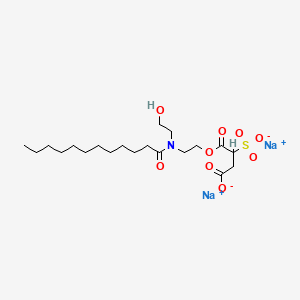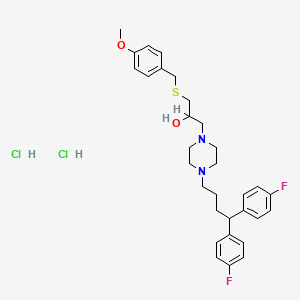
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- is a complex organotin compound with the molecular formula C20H42Cl2N2S4Sn2 . This compound is characterized by the presence of tin (Sn) atoms, sulfur (S) atoms, and nitrogen (N) atoms within its structure, making it a unique and interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- typically involves the reaction of organotin precursors with sulfur and nitrogen-containing ligands under controlled conditions. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the formation of the desired compound.
Solvent: Organic solvents such as toluene or dichloromethane are commonly used.
Catalysts: Catalysts may be employed to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms (Cl) in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Aplicaciones Científicas De Investigación
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mecanismo De Acción
The mechanism by which 6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane: A related compound with a similar core structure but different substituents.
5,14-Dibutyl-5,14-dichloro-7,12-dithioxo-6,13-dithia-8,11-diaza-5,14-distannaoctadecane: Another variant with different functional groups.
Uniqueness
6,13-Dithia-8,11-diaza-5,14-distannaoctadecane, 5,14-dibutyl-5,14-dichloro-7,12-dithioxo- stands out due to its specific combination of tin, sulfur, and nitrogen atoms, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
41115-34-8 |
|---|---|
Fórmula molecular |
C20H42Cl2N2S4Sn2 |
Peso molecular |
747.2 g/mol |
Nombre IUPAC |
[dibutyl(chloro)stannyl] N-[2-[[dibutyl(chloro)stannyl]sulfanylcarbothioylamino]ethyl]carbamodithioate |
InChI |
InChI=1S/C4H8N2S4.4C4H9.2ClH.2Sn/c7-3(8)5-1-2-6-4(9)10;4*1-3-4-2;;;;/h1-2H2,(H2,5,7,8)(H2,6,9,10);4*1,3-4H2,2H3;2*1H;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
DVZDYUZIIHRGSZ-UHFFFAOYSA-J |
SMILES canónico |
CCCC[Sn](CCCC)(SC(=S)NCCNC(=S)S[Sn](CCCC)(CCCC)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



